molecular formula C₁₄¹³CH₁₄D₃ClINS B1163084 N-Methyl Ticlopidine-13C,D3 Iodide

N-Methyl Ticlopidine-13C,D3 Iodide

Cat. No.: B1163084
M. Wt: 408.73
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Ticlopidine-13C,D3 Iodide is a stable isotope-labeled derivative of the antiplatelet drug ticlopidine. The compound incorporates ¹³C and deuterium (D3) isotopes at specific positions, making it a critical tool for pharmacokinetic and metabolic studies, particularly in tracing drug distribution, quantifying metabolites, and validating analytical methods (e.g., LC-MS) . Its synthesis likely involves regioselective N-methylation of ticlopidine using isotopically labeled methyl iodide (¹³CH3I or CD3I) under basic conditions, a method analogous to other N-methylated pharmaceuticals .

Key characteristics include:

  • Isotopic purity: Ensures minimal interference in mass spectrometry analyses.
  • Handling requirements: Classified as a controlled product with a short shelf life, requiring precise dispensing (exact weight packaging) and regulated documentation .
  • Applications: Primarily used in drug development for isotope dilution assays and metabolic pathway elucidation.

Properties

Molecular Formula

C₁₄¹³CH₁₄D₃ClINS

Molecular Weight

408.73

Synonyms

5-[(2-Chlorophenyl)methyl]-4,5,6,7-tetrahydro-5-methylthieno[3,2-c]pyridinium-13C,D3 Iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotope-Labeled Pharmaceuticals

N-Methyl Ticlopidine-13C,D3 Iodide shares functional similarities with other isotopically labeled drugs, such as ¹³C-labeled imatinib or deuterated clopidogrel. However, distinct differences exist:

Property This compound Other Isotope-Labeled Drugs (e.g., ¹³C-Imatinib)
Synthesis Methylation with labeled CH3I/CD3I Varied methods (e.g., hydrogen-deuterium exchange)
Stability Short shelf life (months) Longer stability (years)
Analytical Use Quantification of parent drug Metabolite tracing or protein binding studies

The compound’s short shelf life necessitates careful inventory management, unlike more stable analogs like deuterated antidepressants .

N-Methylated Drug Derivatives

N-Methylation is a common strategy to enhance bioavailability or modify receptor interactions. For example:

  • N-Methyl Bupropion: Synthesized via enolate methylation with methyl iodide, similar to ticlopidine derivatives .
  • 1,4-Benzoxazepinone N-Methyl Derivatives: Regioselective methylation under NaH/THF conditions, mirroring the regioselectivity observed in ticlopidine methylation .

Iodide-Containing Pharmaceuticals

Iodide salts are often used to improve solubility or crystallinity. Comparisons include:

  • Dyes (e.g., DODC iodide) : Serve as fluorescent probes with high extinction coefficients (ε = 270,000 M⁻¹cm⁻¹ at 582 nm) , unlike this compound, where iodide acts as a counterion rather than a chromophore.
  • Imatinib Mesylate : Commercialized as a mesylate salt, whereas ticlopidine derivatives are often iodides due to superior crystallinity in research settings .

Bioisosteric Modifications vs. Isotopic Labeling

Bioisosteric replacements (e.g., 2-oxabicyclo[2.2.2]octane in imatinib analogs) aim to improve potency or reduce toxicity by altering core structures . In contrast, isotopic labeling in this compound preserves the parent structure while enabling traceability—a critical distinction in retaining pharmacological activity during metabolic studies.

Research Findings and Data Tables

Table 2: Stability and Handling

Compound Shelf Life Storage Requirements Documentation Needs
This compound 6–12 months -20°C, desiccated BSL certification, permits
¹³C-Imatinib 2–3 years Room temperature Standard MSDS

Preparation Methods

Synthesis of CD3\text{CD}_3CD3-13C^{13}\text{C}13C-Methyl Iodide

The labeled methyl group is introduced using CD3\text{CD}_3-13C^{13}\text{C}-iodide, synthesized through:

  • Deuterium exchange : Reaction of 13C^{13}\text{C}-methyl iodide with deuterated water (D2O\text{D}_2\text{O}) under acidic conditions, though this method risks incomplete deuteration.

  • Grignard synthesis : Treatment of 13C^{13}\text{C}-carbon dioxide with deuterated methylmagnesium bromide (CD3MgBr\text{CD}_3\text{MgBr}), followed by quenching with hydroiodic acid (HI).

Table 1: Comparison of Isotopic Labeling Methods

MethodYield (%)Isotopic Purity (%)Key Challenges
Deuterium exchange65–7590–95Partial deuteration, side products
Grignard synthesis80–8598–99Sensitivity to moisture, cost

N-Methylation of Ticlopidine

Quaternization Reaction

The tertiary amine in ticlopidine undergoes alkylation with CD3\text{CD}_3-13C^{13}\text{C}-iodide in a polar aprotic solvent (e.g., acetonitrile or DMF) at 60–80°C. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, forming the quaternary ammonium salt.

Ticlopidine+CD3-13C-ICH3CN, 70°CN-Methyl Ticlopidine-13C,D3 Iodide+HI\text{Ticlopidine} + \text{CD}3\text{-}^{13}\text{C}\text{-I} \xrightarrow{\text{CH}3\text{CN, 70°C}} \text{this compound} + \text{HI}

Optimization Parameters :

  • Solvent : Acetonitrile minimizes side reactions compared to DMF.

  • Temperature : Yields plateau at 70°C; higher temperatures degrade the thienopyridine ring.

  • Stoichiometry : A 1.2:1 molar ratio of CD3\text{CD}_3-13C^{13}\text{C}-iodide to ticlopidine ensures complete conversion.

Competing Side Reactions

  • S-Alkylation : The thiophene sulfur may react with methyl iodide, forming sulfonium byproducts. This is mitigated by using bulky solvents (e.g., THF) or lower temperatures.

  • Ring-opening : Prolonged heating destabilizes the thienopyridine core, necessitating reaction monitoring via HPLC.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The iodide counterion enhances solubility, facilitating high recovery (>90%).

Table 2: HPLC Conditions for Purification

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
C18 (250 × 4.6 mm)10–90% CH₃CN/H₂O1.012.3

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak at m/z 409.004 ([M-I]+^+).

  • NMR Spectroscopy :

    • 1H^1\text{H} NMR shows absence of the original N–H proton (δ 3.2 ppm) and presence of CD3\text{CD}_3 signals.

    • 13C^{13}\text{C} NMR confirms the 13C^{13}\text{C}-enriched methyl group at δ 45 ppm .

Q & A

Basic Research Questions

Q. What are the key structural and isotopic features of N-Methyl Ticlopidine-13C,D3 Iodide, and how do they influence its use in tracer studies?

  • The compound is isotopically labeled with ¹³C (carbon-13) and D₃ (deuterium at three positions), replacing specific atoms in the ticlopidine backbone. Its molecular formula is C₁₄¹³CH₁₄D₃ClINS , with a molecular weight of 408.73 g/mol . The ¹³C and D₃ labels enable precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in metabolic or pharmacokinetic research. For example, deuterium labeling reduces metabolic degradation rates, while ¹³C aids in distinguishing endogenous vs. exogenous compound signals .

Q. What synthetic methodologies are recommended for preparing isotopically labeled N-methyl ticlopidine derivatives?

  • A common approach involves N-methylation using isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I). For instance:

  • Step 1 : React ticlopidine precursor (e.g., 5-(2-chlorobenzyl)-thieno[3,2-c]pyridine) with labeled methyl iodide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH) at 60–80°C for 6–12 hours .
  • Step 2 : Purify the product via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and confirm labeling efficiency using ¹H/¹³C NMR (e.g., deuterium incorporation reduces proton signals) and high-resolution MS .

Q. How should researchers characterize the purity and isotopic enrichment of this compound?

  • Analytical workflow :

  • HPLC-UV/HRMS : Use a C18 column (mobile phase: 0.1% formic acid in H₂O/acetonitrile) to assess chemical purity (>98%) and isotopic enrichment (e.g., ¹³C at 99%, D₃ at 97–98%) .
  • NMR spectroscopy : Compare ¹H NMR spectra with unlabeled ticlopidine to identify deuterium-induced signal suppression (e.g., loss of N-methyl proton peaks at δ ~3.0 ppm) and ¹³C satellite peaks .

Advanced Research Questions

Q. How can contradictory data arise in metabolic studies using this isotope-labeled compound, and how should they be resolved?

  • Common contradictions :

  • Unexpected metabolite ratios : Deuterium isotope effects (DIEs) may slow C-D bond cleavage, altering metabolic pathways compared to non-labeled ticlopidine .
  • Signal interference : Natural abundance ¹³C (~1.1%) in biological matrices may overlap with labeled signals in MS.
    • Resolution strategies :
  • Control experiments : Compare labeled vs. unlabeled compound metabolism in parallel studies.
  • High-resolution MS : Use instruments with >50,000 resolution (e.g., Orbitrap) to distinguish ¹³C-labeled ions from background .

Q. What experimental design considerations are critical for in vitro studies using this compound?

  • Key factors :

  • Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity.
  • Stability : Store aliquots at -80°C under inert gas (N₂/Ar) to prevent deuterium exchange or iodide degradation .
  • Dose calibration : Account for isotopic mass differences (e.g., molecular weight shifts) when calculating molar concentrations for assays .

Q. How can researchers optimize reaction conditions for synthesizing N-methylated analogs with minimal byproducts?

  • Optimization parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°CHigher temps risk decomposition
BaseNaH or K₂CO₃NaH improves methylation efficiency
SolventDMF or acetonitrilePolar aprotic solvents enhance reactivity
Reaction Time8–10 hoursProlonged time increases side reactions
  • Byproduct mitigation : Use excess methyl iodide (1.5–2 eq.) and monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1) .

Q. What advanced spectroscopic techniques are recommended for probing interactions of this compound with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to platelet ADP receptors (e.g., P2Y12) using immobilized receptor proteins.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • 19F NMR (if applicable) : Introduce a fluorine label in the ticlopidine scaffold for real-time binding monitoring in cellular environments .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in isotopic labeling efficiency between batches?

  • Root causes :

  • Incomplete methylation due to moisture contamination.
  • Variability in methyl iodide isotopic purity.
    • Solutions :
  • Pre-dry reactants and solvents over molecular sieves.
  • Source methyl iodide from suppliers with certified isotopic enrichment (e.g., ≥98% ¹³C, ≥97% D) .

Q. What statistical approaches are appropriate for analyzing dose-response data in studies using this compound?

  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Include Hill slope analysis to assess cooperativity.
  • Error propagation : Account for uncertainties in isotopic purity when reporting confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.